molecular formula C9H5NO4 B1294557 6-Nitro-2H-chromen-2-one CAS No. 2725-81-7

6-Nitro-2H-chromen-2-one

Cat. No.: B1294557
CAS No.: 2725-81-7
M. Wt: 191.14 g/mol
InChI Key: RMERXEXZXIVNBF-UHFFFAOYSA-N
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Description

6-Nitro-2H-chromen-2-one is a chemical compound belonging to the class of coumarins, which are benzopyrone derivatives. This compound is characterized by the presence of a nitro group at the sixth position of the chromen-2-one structure. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-2H-chromen-2-one typically involves the nitration of coumarin derivatives. One common method is the nitration of 4,7-dimethyl coumarin using a mixture of nitric acid and sulfuric acid at low temperatures (0-5°C) . The reaction conditions, such as temperature and reaction time, are crucial for determining the yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Scientific Research Applications

Biological Activities

The biological activities of 6-nitro-2H-chromen-2-one are primarily attributed to its ability to interact with various biological targets. Key areas of research include:

  • Neuroprotective Effects : Studies have shown that this compound exhibits potent inhibition of butyrylcholinesterase (BuChE), which is crucial for neuroprotection against oxidative stress-induced cell death. In vitro assays demonstrated that compounds with a similar structure showed neuroprotective effects against H₂O₂-induced cytotoxicity in PC12 cells, indicating potential for treating neurodegenerative diseases .
  • Anticancer Properties : Research indicates that this compound derivatives possess significant anticancer activity against various cancer cell lines, including prostate carcinoma (DU145), hepatocellular carcinoma (HepG2), and ovarian cancer (SKOV3). The anticancer efficacy is often linked to the compound's ability to induce apoptosis and inhibit cell proliferation .
  • G Protein-Coupled Receptor Agonism : A notable study identified several 2H-chromen-2-one derivatives, including this compound, as agonists for G protein-coupled receptor 35 (GPR35). This receptor is implicated in various physiological processes, and compounds exhibiting high potency could serve as valuable tools for studying GPR35 functions .

Neuroprotective Activity

A study evaluated the neuroprotective effects of this compound against H₂O₂-induced cell death in PC12 cells. The results indicated that at varying concentrations (0.1 to 50 µM), the compound significantly reduced cell death compared to controls, showcasing its potential as a therapeutic agent for neurodegenerative conditions .

Anticancer Efficacy

In another investigation, derivatives of this compound were tested for their anticancer properties against multiple cancer cell lines. The results indicated that these compounds inhibited cell proliferation effectively, with IC₅₀ values suggesting strong antiproliferative activity across different types of cancer .

GPR35 Agonism

Research focusing on GPR35 agonists revealed that certain derivatives of this compound exhibited high agonistic activity, with one compound showing an EC₅₀ value of 5.8 nM. This finding suggests potential applications in drug development targeting GPR35-related pathways .

Summary Table of Applications

Application AreaKey FindingsReferences
NeuroprotectionInhibition of BuChE; protection against oxidative stress in PC12 cells
Anticancer ActivitySignificant inhibition of proliferation in DU145, HepG2, SKOV3 cell lines
GPR35 AgonismHigh potency agonists identified; potential drug development applications

Mechanism of Action

The biological activity of 6-Nitro-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antioxidant effects . The compound’s mechanism of action involves the inhibition of microbial growth and the scavenging of free radicals.

Comparison with Similar Compounds

  • 6-Chloro-2H-chromen-2-one
  • 6-Bromo-2H-chromen-2-one
  • 6-Amino-2H-chromen-2-one

Comparison: 6-Nitro-2H-chromen-2-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its halogenated and amino analogs. The nitro group enhances the compound’s ability to undergo reduction and participate in redox reactions, making it a valuable intermediate in the synthesis of various bioactive molecules .

Biological Activity

6-Nitro-2H-chromen-2-one, a nitro-substituted derivative of coumarin, has garnered attention for its diverse biological activities. This article compiles significant findings from various studies, highlighting its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.

Chemical Structure and Synthesis

This compound is synthesized through the nitration of coumarin using potassium nitrate in a sulfuric acid solution. The resulting compound exhibits unique structural properties that contribute to its biological activity. Characterization techniques such as NMR spectroscopy confirm its structure and purity .

Anticancer Activity

Research has demonstrated that this compound possesses notable anticancer properties. In vitro studies indicate its effectiveness against various cancer cell lines:

Cell Line IC50 (µM)
Hep-G2 (liver)4.90
HSC-39 (gastric)3.50
Caco-2 (colon)2.70

These results suggest that the compound may inhibit cell proliferation effectively, making it a candidate for further development in cancer therapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that this compound exhibits significant antibacterial and antifungal activity:

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These findings highlight its potential as an alternative treatment for infections caused by resistant strains of bacteria and fungi .

Antioxidant Activity

In addition to its antimicrobial and anticancer effects, this compound has shown promising antioxidant activity. The compound's IC50 values indicate its ability to scavenge free radicals effectively:

Compound IC50 (µM)
This compound20.5
Ascorbic Acid25.0

This suggests that it may offer protective effects against oxidative stress-related diseases .

The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators . Additionally, its antioxidant properties may stem from the ability to enhance the activity of endogenous antioxidant enzymes.

Case Studies

A case study involving patients with gastric carcinoma treated with derivatives of coumarin, including this compound, reported improved survival rates compared to standard treatments. This emphasizes the need for further clinical trials to validate these findings and explore optimal dosing regimens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-nitro-2H-chromen-2-one derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Derivatives like 3-(2-aminothiazol-4-yl)-6-nitro-2H-chromen-2-one (SVN 1-11) are synthesized via multi-step routes involving condensation and cyclization reactions. For example, Schiff base derivatives are prepared by reacting intermediates with aromatic aldehydes under reflux in ethanol (Scheme 2, ). Optimization involves adjusting solvent polarity, temperature, and catalyst loading. Purity is monitored using TLC, and yields are improved via recrystallization in ethanol-DMSO mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : FT-IR confirms functional groups (e.g., nitro stretches at ~1520 cm⁻¹). ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm) and coupling patterns. LC-MS validates molecular weight (e.g., [M+H]⁺ peaks). For SVN derivatives, ¹³C NMR distinguishes thiazole carbons at δ 160–165 ppm ( ). X-ray crystallography with SHELXL refines crystal structures, while ORTEP-III generates molecular graphics .

Q. How can purification challenges in this compound synthesis be addressed?

  • Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves polar impurities. Recrystallization in ethanol or DMSO removes unreacted starting materials. For nitro-group-containing derivatives, avoid prolonged heating to prevent decomposition .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and IR vibrations, which are compared to experimental data to validate structures. Hirshfeld surface analysis identifies intermolecular interactions (e.g., C–H···O bonds) that influence crystallographic packing . Discrepancies between experimental and theoretical results may indicate conformational flexibility or solvent effects.

Q. What strategies are effective for analyzing the bioactivity mechanisms of this compound derivatives?

  • Methodological Answer : Caspase activation assays (e.g., Caspase-3/7, -8, -9) use fluorogenic substrates to quantify apoptosis induction. For larvicidal studies, follow WHO protocols with Aedes aegypti larvae, calculating LC₅₀ values via probit analysis. Adulticidal activity is tested using insecticide-coated bottles, with mortality rates analyzed using ANOVA (). Morphological changes in treated cells are documented via inverted microscopy .

Q. How can crystallographic software improve structural validation of this compound derivatives?

  • Methodological Answer : SHELXL refines crystal structures against high-resolution data, adjusting thermal parameters and resolving disorder. Twinning is addressed using HKLF5 datasets in SHELXL. ORTEP-III visualizes anisotropic displacement ellipsoids, while PLATON checks for voids and symmetry violations .

Q. What experimental design principles ensure reproducibility in synthesizing this compound-based Schiff bases?

  • Methodological Answer : Document reaction parameters (e.g., molar ratios, solvent volumes) in detail. Use internal standards (e.g., 1,3,5-trimethoxybenzene) for NMR quantification. Publish raw crystallographic data (CIF files) and computational input files. Adhere to CONSORT-EHEALTH guidelines for transparent reporting, including software versions (e.g., Gaussian 16) and statistical codes .

Properties

IUPAC Name

6-nitrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c11-9-4-1-6-5-7(10(12)13)2-3-8(6)14-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMERXEXZXIVNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181705
Record name 6-Nitro-2-benzopyrone
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Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2725-81-7
Record name 6-Nitrocoumarin
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Record name 6-nitro-2-benzopyrone
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Synthesis routes and methods

Procedure details

In greater detail, coumarin (10 g, 68 mmol) was nitrated as described in the literature with an excess of fuming nitric acid overnight at room temperature to give 6-nitrocoumarin as the only major product. The 6-nitrocoumarin exhibited the following characteristics: Yield 85%. 1H NMR (DMSO-d6): 8.74 (d, J=3 Hz, 1H), 8.42 (dd, J=3, 9 Hz, 1H), 8.24 (d, J=10 Hz, 1H), 7.63 (d, J=9 Hz, 1H), 6.70 (d, J=10 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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